molecular formula C11H16ClNO3S B4693215 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No. B4693215
M. Wt: 277.77 g/mol
InChI Key: WEACLGMZCKSJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide, also known as CDMEBS, is an organic compound that belongs to the sulfonamide family. CDMEBS has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is not fully understood. However, studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms of action are believed to be responsible for the anticancer and anti-inflammatory properties of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide.
Biochemical and Physiological Effects:
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of cancer cells, making them more susceptible to apoptosis. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which leads to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also stable and can be stored for extended periods without degradation. However, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is a toxic compound and requires careful handling. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several potential future directions for research. One area of research is the development of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide-based anticancer drugs. Researchers are also exploring the use of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, studies are being conducted to investigate the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a tool for gene therapy and epigenetic modifications.
Conclusion:
In conclusion, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is a promising compound that has potential applications in the field of medicine. Its unique chemical properties and mechanism of action make it an attractive target for research. Further studies are needed to fully understand the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide and to develop it into a safe and effective drug.

Scientific Research Applications

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is its use as a potential anticancer agent. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEACLGMZCKSJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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